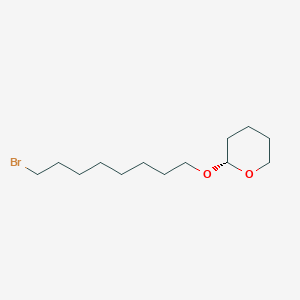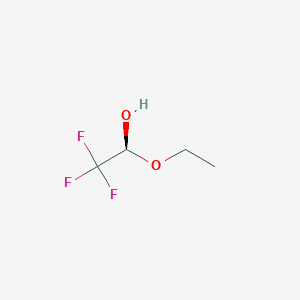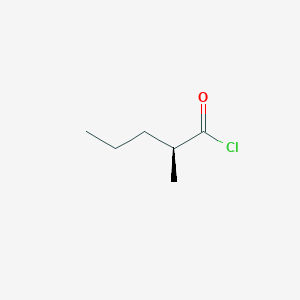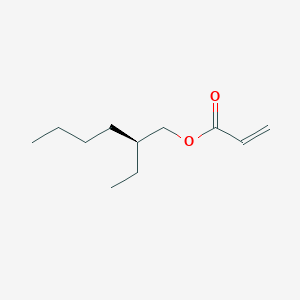
(-)-1,2-Epoxydecane
Übersicht
Beschreibung
(-)-1,2-Epoxydecane is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-1,2-Epoxydecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-1,2-Epoxydecane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Epoxidation
1,2-Epoxydecane can be produced from 1-decene using TiO2 photocatalysis under both UV and visible light. Notably, the use of hydrogen peroxide and rutile-form TiO2 powders significantly boosts the rate of epoxide formation, especially under visible light. This process holds potential for green chemistry applications due to its efficiency and the use of light as a reaction promoter (Ohno et al., 2001).
Atmospheric Non-Equilibrium Oxygen Plasma in Epoxidation
The epoxidation of 1-decene into 1,2-epoxydecane using atmospheric pressure glow plasma (APGP) showcases a catalyst-free method for the partial oxidation of organic compounds under atmospheric conditions. This method's efficiency and the absence of catalysts make it a promising avenue for industrial organic synthesis (Suga & Sekiguchi, 2006).
Copolymerization with CO2 and Anhydrides
The copolymerization of 1,2-epoxydecane with carbon dioxide (CO2) and various anhydrides forms polycarbonates and polyesters with significant potential for industrial applications. This process is enhanced by microwave-assisted polymerizations, highlighting a rapid and efficient synthesis route for high-quality polymers (Jin, Zeng, & Ullah, 2017).
Microwave Catalyzed Reactions with H-Dimethylphosphonate
1,2-Epoxydecane's reaction with H-dimethylphosphonate under microwave catalysis leads to various products through oxirane ring opening, deoxygenation, and hydrophosphorylation. This method's speed and diverse product formation illustrate its utility in organic synthesis and chemical modification (Munavalli et al., 2002).
Solvent-Free Aerobic Epoxidation
The solvent-free aerobic epoxidation of dec-1-ene to form 1,2-epoxydecane using gold nanoparticles on graphite introduces a green chemistry approach to epoxidation. The use of a radical initiator and the suppression of by-products through gold's catalytic action exemplify advancements in selective and sustainable chemical processes (Gupta et al., 2015).
Eigenschaften
IUPAC Name |
(2S)-2-octyloxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMHBRRZYSORSH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-1,2-Epoxydecane | |
CAS RN |
81623-66-7 | |
| Record name | 1,2-Epoxydecane, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081623667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-EPOXYDECANE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72X24OXG6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methylsulfanyl-[(S)-methylsulfinyl]methane](/img/structure/B8254149.png)









![2-[(1S)-3-oxo-1H-2-benzofuran-1-yl]acetic acid](/img/structure/B8254208.png)

